molecular formula C10H15NO B13601839 3-(2-Amino-2-methylpropyl)phenol CAS No. 1196151-90-2

3-(2-Amino-2-methylpropyl)phenol

Cat. No.: B13601839
CAS No.: 1196151-90-2
M. Wt: 165.23 g/mol
InChI Key: KVWMVUFXHWKGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-2-methylpropyl)phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Preparation Methods

The synthesis of 3-(2-Amino-2-methylpropyl)phenol can be achieved through several routes. One method involves the use of meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials. This process involves a four-step reaction sequence, resulting in a comprehensive yield of over 63% . This method is noted for its environmental friendliness and suitability for industrial-scale production.

Chemical Reactions Analysis

3-(2-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Amino-2-methylpropyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-methylpropyl)phenol involves its interaction with various molecular targets. It has been shown to inhibit the uptake of amines by the brain, suggesting that it may interact with amine transporters or receptors in the nervous system. This interaction can modulate neurotransmitter levels and influence neurological functions.

Comparison with Similar Compounds

3-(2-Amino-2-methylpropyl)phenol can be compared with other phenolic compounds, such as:

Properties

CAS No.

1196151-90-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(2-amino-2-methylpropyl)phenol

InChI

InChI=1S/C10H15NO/c1-10(2,11)7-8-4-3-5-9(12)6-8/h3-6,12H,7,11H2,1-2H3

InChI Key

KVWMVUFXHWKGST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.